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molecular formula C11H15NO B1614932 N-(3-Phenylpropyl)acetamide CAS No. 34059-10-4

N-(3-Phenylpropyl)acetamide

Cat. No. B1614932
M. Wt: 177.24 g/mol
InChI Key: YXCRHNOACQLGPS-UHFFFAOYSA-N
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Patent
US08680332B2

Procedure details

To a stirred suspension of morpholinodifluorosulfinium tetrafluoroborate (362 mg, 1.5 mmol) in acetonitrile (3.0 mL) at room temperature was added 3-phenylpropanol (131 μL, 1.0 mmol). After 1.5 h, the reaction mixture was quenched at room temperature with a 5% aqueous sodium bicarbonate solution, stirred for 15 minutes, and the resulting mixture was extracted twice using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated and the resulting crude material was purified by silica gel flash chromatography using DCM/MeOH (100/1) to provide 3-phenylpropanol (25 mg, 19%) and N-acetyl-3-phenylpropylamine (33 mg, 25%) as clear oils. Characterization for the latter: 1H NMR (CDCl3, 300 MHz) δ 7.31-7.08 (m, 5H), 5.60 (brs, 1H), 3.25 (q, J=6.8 Hz, 2H), 2.63 (t, J=7.7 Hz, 2H), 1.91 (s, 3H), 1.76 (m, 2H); 13C NMR (CDCl3, 75 MHz) δ 170.1, 141.4, 128.5, 128.3, 126.0, 38.3, 33.3, 31.1, 23.3.
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B-](F)(F)(F)F.C1[N+](=S(F)F)CC[O:8]C1.[C:15]1([CH2:21][CH2:22][CH2:23][OH:24])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:25](#[N:27])[CH3:26]>>[C:15]1([CH2:21][CH2:22][CH2:23][OH:24])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:25]([NH:27][CH2:23][CH2:22][CH2:21][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)(=[O:8])[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
362 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.C1COCC[N+]1=S(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
131 μL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched at room temperature with a 5% aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted twice using dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the resulting crude material was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 19%
Name
Type
product
Smiles
C(C)(=O)NCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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